molecular formula C20H19N3O2 B6578053 2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 887888-08-6

2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No. B6578053
CAS RN: 887888-08-6
M. Wt: 333.4 g/mol
InChI Key: XEBGSHAGWWQFHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the phenyl ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its hydrophobicity, while the acetamide group might allow for hydrogen bonding .

Scientific Research Applications

P2X1-Purinoceptor Antagonist Activity

The compound has been used in the synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives, which were screened for P2X1-purinoceptor antagonist activity in isolated preparations of rat vas deferens . This process is crucial for sperm transport, and the simultaneous genetic deletion of P2X1-purinoceptors and α1A-adrenoceptors resulted in male infertility . Therefore, this compound could potentially be used in the development of a novel nonhormonal method of male contraception .

Anti-HIV Activity

Indole derivatives, which can be synthesized using this compound, have been screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This suggests that the compound could be used in the development of new anti-HIV drugs .

Anti-Cancer Activity

Phenoxy acetamide derivatives, which can be synthesized using this compound, have exhibited potent anti-cancer activity against a majority of cell lines . This suggests that the compound could be used in the development of new anti-cancer drugs .

Synthesis of New Pharmaceuticals

The compound can be used in medicinal chemistry to design and develop new pharmaceutical compounds . By altering substituents on the phenyl moiety, a series of analogues of 2-phenyl-5,6,7,8-tetrahydroquinoxaline were synthesized and tested for P2X1-purinoceptor activity in isolated rat vasa deferentia .

5. Study of Drug Utilization and Biological Effects The compound can be used in new computational chemistry applications to study the utilization of drugs and their biological effects . This could lead to the development of more effective and safer drugs .

Design of More Potent Antagonists

The structure-activity relationship profile for the P2X1-purinoceptor, which was contributed to by the results of testing this compound and its analogues, will inform future designs of more potent antagonists .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-18(12-14-6-2-1-3-7-14)21-20-23-22-19(25-20)17-11-10-15-8-4-5-9-16(15)13-17/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBGSHAGWWQFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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